1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Overview
Description
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a complex organic compound that features a trifluoromethyl group, a pyrimidine ring, a furan ring, and a piperidine ring
Preparation Methods
The synthesis of 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the condensation of a trifluoromethyl-substituted 1,3-dicarbonyl compound with cyanacetamide, followed by cyclization to form the pyrimidine ring . The furan ring is then introduced through a substitution reaction, and the piperidine ring is added via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethyl-containing compounds have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carboxylic acid group, which may affect its reactivity and biological activity.
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its solubility and interaction with biological targets.
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-thiol: This compound contains a thiol group, which can participate in different types of chemical reactions compared to the carboxylic acid group.
Properties
IUPAC Name |
1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)12-8-10(11-2-1-7-24-11)19-14(20-12)21-5-3-9(4-6-21)13(22)23/h1-2,7-9H,3-6H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRUPLJGYAXYEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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